molecular formula C14H21N5O2 B7096033 Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate

Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate

Cat. No.: B7096033
M. Wt: 291.35 g/mol
InChI Key: JVIFWVVLNKIRPG-UHFFFAOYSA-N
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Description

Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a tetrazole moiety, and a cyclopentene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate typically involves multiple steps. One common approach is the nucleophilic ring-opening reaction of a bicyclic aziridine with a tetrazole-thiol compound. This reaction is carried out under environmentally friendly conditions and yields the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of palladium and rhodium hydrogenation techniques to achieve the desired piperidine derivatives. These methods combine multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a piperidine ring with a tetrazole moiety and a cyclopentene group. This unique structure provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-21-13(20)12-6-8-18(9-7-12)14-15-16-17-19(14)10-11-4-2-3-5-11/h2,4,11-12H,3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIFWVVLNKIRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NN=NN2CC3CCC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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